Bucladesine barium
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Overview
Description
Bucladesine barium is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bucladesine barium can be synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride, followed by the addition of barium chloride to form the barium salt. The reaction typically involves the use of an organic solvent such as dimethylformamide and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification of cyclic adenosine monophosphate with butyric anhydride under controlled conditions. The reaction mixture is then treated with barium chloride to precipitate the barium salt, which is subsequently purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bucladesine barium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bucladesine barium is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Facilitates studies on cell signaling pathways and cellular responses.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and morphine withdrawal syndrome.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
Bucladesine barium exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase A. This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes such as gene expression, cell growth, and differentiation. The compound’s primary molecular targets include protein kinase A and phosphodiesterases .
Comparison with Similar Compounds
Similar Compounds
- Cyclic adenosine monophosphate
- Dibutyryl cyclic adenosine monophosphate
- 8-Bromo cyclic adenosine monophosphate
Uniqueness
Bucladesine barium is unique due to its enhanced cell permeability and stability compared to other cyclic adenosine monophosphate analogs. This makes it particularly useful in experimental settings where efficient cellular uptake and prolonged activity are required .
Properties
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;barium(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24N5O8P.Ba/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRJEVOMCAWIMW-NGVPHMJWSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46BaN10O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18837-96-2 |
Source
|
Record name | Bucladesine barium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018837962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUCLADESINE BARIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZC4ZS8T1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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